molecular formula C17H27N3O B2657940 6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2189434-08-8

6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2657940
CAS No.: 2189434-08-8
M. Wt: 289.423
InChI Key: MHMUSKAHXDCBIW-UHFFFAOYSA-N
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Description

The compound “6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a cyclopropyl group, a piperidinyl group, and a dihydropyrimidinone group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The cyclopropyl group is a three-membered carbon ring, the piperidinyl group is a six-membered ring with one nitrogen atom, and the dihydropyrimidinone group is a six-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The compound, due to its complex structure, can potentially undergo a variety of chemical reactions. The presence of the piperidine ring, for example, can participate in reactions involving the nitrogen atom .

Scientific Research Applications

Synthesis and Structural Analysis

6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is part of a broad class of compounds that includes dihydropyrimidinones, which have been extensively studied for their diverse range of applications in organic synthesis and pharmaceutical chemistry. Research has explored novel synthesis methods, including one-pot syntheses and reactions that enable the creation of complex molecules efficiently. For instance, the synthesis of dihydropyrimidine derivatives of methyl-3-cyclopropyl-3-oxo-propanoate nucleus showcases the versatility and utility of these compounds in drug and pharmaceutical development (Dangar, 2017). Additionally, studies on the crystal structure of related compounds, such as cyprodinil, help elucidate the molecular geometry and potential interaction mechanisms of these molecules, which is crucial for understanding their biological activity (Jeon et al., 2015).

Biological Activities

The biological activities of compounds within the dihydropyrimidinone family, including antimicrobial and antitumor activities, have been a significant area of research. Compounds synthesized from similar structural frameworks have shown promise in medicinal chemistry, particularly in discovering new treatments for infectious diseases and cancer. For example, the discovery of antimycobacterial spiro-piperidin-4-ones through an atom economic, stereoselective synthesis process illustrates the potential of these compounds in addressing tuberculosis and multidrug-resistant bacterial infections (Kumar et al., 2008). Furthermore, the synthesis and biological evaluation of dihydropyrimidine derivatives for their antimicrobial activities underscore the importance of these compounds in developing new antimicrobial agents (Dangar, 2017).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Unfortunately, without specific information, it’s difficult to predict future directions .

Properties

IUPAC Name

6-cyclopropyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-13(2)10-19-7-5-14(6-8-19)11-20-12-18-16(9-17(20)21)15-3-4-15/h9,12-15H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMUSKAHXDCBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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